molecular formula C24H20N2O3 B12612155 N,N,N-Triphenylanilinium nitrate CAS No. 918537-81-2

N,N,N-Triphenylanilinium nitrate

Cat. No.: B12612155
CAS No.: 918537-81-2
M. Wt: 384.4 g/mol
InChI Key: XWLXBRFMVKVELH-UHFFFAOYSA-N
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Description

N,N,N-Triphenylanilinium nitrate is an organic compound with the molecular formula C24H20N+ It is a derivative of aniline, where the nitrogen atom is bonded to three phenyl groups, forming a cationic species The nitrate anion (NO3-) balances the charge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triphenylanilinium nitrate typically involves the reaction of triphenylamine with nitric acid. The process can be summarized as follows:

    Starting Materials: Triphenylamine and concentrated nitric acid.

    Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to prevent decomposition or unwanted side reactions.

    Procedure: Triphenylamine is dissolved in an appropriate solvent, and concentrated nitric acid is added slowly with stirring. The mixture is then allowed to react, forming this compound as a precipitate.

Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This might include:

  • Using high-purity starting materials.
  • Employing advanced purification techniques such as recrystallization or chromatography.
  • Implementing safety measures to handle concentrated nitric acid and control exothermic reactions.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triphenylanilinium nitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitrate group to other functional groups, such as nitrite or amine.

    Substitution: The phenyl groups attached to the nitrogen atom can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Products can include amines or hydroxylamines.

    Substitution: Products depend on the specific electrophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

N,N,N-Triphenylanilinium nitrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrogen-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N,N-Triphenylanilinium nitrate exerts its effects involves interactions at the molecular level:

    Molecular Targets: The compound can interact with various biological molecules, including proteins and nucleic acids.

    Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.

    Mode of Action: The nitrate group can release nitric oxide (NO) under certain conditions, which plays a role in vasodilation and other physiological processes.

Comparison with Similar Compounds

    Triphenylamine: A precursor to N,N,N-Triphenylanilinium nitrate, used in organic electronics and as a dye intermediate.

    Aniline Derivatives: Compounds like N,N-dimethylaniline and N,N-diethylaniline share structural similarities and are used in various chemical applications.

Uniqueness:

    Structural Features: The presence of three phenyl groups attached to the nitrogen atom gives this compound unique electronic properties.

    Reactivity: Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

918537-81-2

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

tetraphenylazanium;nitrate

InChI

InChI=1S/C24H20N.NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3)4/h1-20H;/q+1;-1

InChI Key

XWLXBRFMVKVELH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-]

Origin of Product

United States

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